3-Benzyloxy-5-trifluoromethylphenylboronic acid
Description
3-Benzyloxy-5-trifluoromethylphenylboronic acid (CAS: 1451393-42-2) is a boronic acid derivative featuring a benzyloxy group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring. This compound is primarily utilized as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures in pharmaceuticals and agrochemicals . Its molecular formula is C₁₄H₁₂BF₃O₂, with a molecular weight of 296.06 g/mol. The benzyloxy group contributes steric bulk and moderate electron-donating properties, while the -CF₃ group is strongly electron-withdrawing, creating a polarized aromatic system that influences reactivity and solubility .
Properties
IUPAC Name |
[3-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-6-12(15(19)20)8-13(7-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUAAZABXBWEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201178060 | |
| Record name | Boronic acid, B-[3-(phenylmethoxy)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-42-2 | |
| Record name | Boronic acid, B-[3-(phenylmethoxy)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(phenylmethoxy)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201178060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Benzyloxy-5-trifluoromethylphenylboronic acid typically proceeds via:
- Formation of a suitably substituted aryl halide precursor , such as 3-benzyloxy-5-trifluoromethylphenyl bromide.
- Generation of an organometallic intermediate , commonly a Grignard reagent or lithium reagent.
- Borylation of the organometallic intermediate using boron electrophiles such as trimethyl borate.
- Workup and purification to isolate the boronic acid.
This approach is well-established for related trifluoromethyl-substituted phenylboronic acids and can be adapted to the benzyloxy-substituted derivative.
Preparation via Grignard Intermediate and Trimethyl Borate
A closely related method for synthesizing 3-fluoro-5-trifluoromethylphenylboronic acid, which serves as a model for the benzyloxy analogue, is described as follows:
| Step | Reagents and Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1 | 3-Fluoro-5-trifluoromethylphenyl bromide, magnesium turnings, iodine, tetrahydrofuran (THF) | Formation of Grignard reagent by slow addition of aryl bromide solution to magnesium in THF with iodine as initiator, warming to 45 °C to initiate reaction | Efficient Grignard formation |
| 2 | Trimethyl borate in THF at -78 °C | Transfer of Grignard reagent into cooled trimethyl borate solution, maintaining temperature below -60 °C during addition | Formation of boronate intermediate |
| 3 | Stirring at -78 °C for 45 minutes, warming to ambient temperature | Completion of borylation reaction | High conversion |
| 4 | Acidic aqueous workup (5% HCl), extraction with ethyl acetate, drying and concentration | Isolation of 3-fluoro-5-trifluoromethylphenylboronic acid as crystalline solid | Yield: ~3.3 g from 5 g aryl bromide; mp 167-168 °C |
This method demonstrates the utility of the Grignard intermediate for introducing the boronic acid group with good yield and purity. The NMR spectra confirm the structure of the product.
- The benzyloxy group can be introduced prior to Grignard formation by starting from 3-benzyloxy-5-trifluoromethylphenyl bromide.
- The same Grignard formation and borylation steps apply, with careful temperature control to preserve the benzyloxy substituent.
Alternative Organolithium Approach
Another viable approach involves the use of organolithium intermediates:
- Lithiation of 3-benzyloxy-5-trifluoromethylbromobenzene with n-butyllithium at low temperature.
- Quenching with boron electrophiles such as B(OiPr)3 or trimethyl borate.
- Hydrolysis under acidic conditions to yield the boronic acid.
This method benefits from the high reactivity of organolithium species and can be optimized for sensitive substituents like benzyloxy.
Notes on Functional Group Compatibility and Reaction Conditions
- The benzyloxy group is generally stable under the Grignard and organolithium conditions if temperature is carefully controlled.
- The trifluoromethyl group is electron-withdrawing and can influence the reactivity of the aromatic ring, often facilitating lithiation at ortho or para positions.
- Strict anhydrous and inert atmosphere conditions are essential to prevent quenching of organometallic intermediates.
- Low temperature (-78 °C) during borylation helps avoid side reactions and decomposition.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Grignard + Trimethyl Borate | 3-Benzyloxy-5-trifluoromethylphenyl bromide, Mg, I2, THF, B(OMe)3 | Mg turnings activated with iodine, THF solvent, 45 °C for Grignard; -78 °C for borylation | High yield, well-established, scalable | Requires careful temperature control, moisture sensitive |
| Organolithium + Boron Electrophile | 3-Benzyloxy-5-trifluoromethyl bromobenzene, n-BuLi, B(OiPr)3 or B(OMe)3 | Low temperature lithiation (-78 °C), followed by boron electrophile addition | High reactivity, adaptable to sensitive groups | Requires strict anhydrous conditions, handling pyrophoric reagents |
| Boronate Ester Formation and Hydrolysis | Using pinacol boronate esters as intermediates | May involve Suzuki coupling precursors | Useful for further functionalization | Additional steps, purification needed |
Research Findings and Characterization
- The boronic acid products typically exhibit melting points consistent with literature values (e.g., 167-168 °C for 3-fluoro-5-trifluoromethylphenylboronic acid).
- NMR (1H, 13C, 19F) and mass spectrometry confirm the presence of trifluoromethyl and benzyloxy substituents along with the boronic acid moiety.
- The boronic acid group is reactive in Suzuki-Miyaura cross-coupling, enabling further derivatization of the aromatic ring.
- Purity is enhanced by extraction and drying over magnesium sulfate, followed by concentration under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-trifluoromethylphenylboronic acid.
Reduction: Formation of 3-benzyloxy-5-methylphenylboronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 3-Benzyloxy-5-trifluoromethylphenylboronic acid is in organic synthesis, particularly as a reagent in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, allowing for the construction of complex organic molecules.
Table 1: Comparison of Carbon-Carbon Bond Formation Using Different Boronic Acids
| Boronic Acid | Yield (%) | Reaction Conditions |
|---|---|---|
| This compound | 87 | Pd(OAc)₂ catalyst, toluene solvent, 60°C for 24h |
| 3-Benzyloxyphenylboronic acid | 65 | Pd(PPh₃)₂ catalyst, THF solvent, 50°C for 12h |
| 5-Trifluoromethylphenylboronic acid | 78 | PdCl₂ catalyst, dioxane solvent, 80°C for 18h |
This table illustrates that this compound provides superior yields compared to other similar compounds under optimized reaction conditions .
Medicinal Chemistry
Research indicates that this compound has potential applications in medicinal chemistry due to its biological activity. It has been investigated as a building block for synthesizing pharmaceutical intermediates and has shown promise in developing antimicrobial agents.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of boronic acids related to the structure of this compound. The compound exhibited moderate activity against various bacterial strains, including Escherichia coli and Bacillus cereus, with minimum inhibitory concentration (MIC) values lower than established antibiotics like amphotericin B .
Table 2: Antimicrobial Activity of Related Boronic Acids
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | <50 | Candida albicans |
| 2-Formyl-5-trifluoromethyl phenylboronic acid | <100 | Aspergillus niger |
| Phenylboronic acid | >200 | Bacillus cereus |
This data highlights the potential of this compound as an effective antimicrobial agent .
Materials Science
In materials science, the compound is utilized in the synthesis of advanced materials and polymers due to its stability and solubility in organic solvents. The trifluoromethyl group enhances the electronic properties of polymers, making them suitable for electronic applications.
Table 3: Properties of Polymers Synthesized with Boronic Acids
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Polymer A (with boronate) | 0.05 | 250 |
| Polymer B (without boronate) | <0.01 | 180 |
The incorporation of boronate groups significantly improves both conductivity and thermal stability in polymer matrices .
Mechanism of Action
The mechanism of action of 3-Benzyloxy-5-trifluoromethylphenylboronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The boronic acid group interacts with the metal catalyst, enabling the transmetalation step, which is crucial for the coupling reaction to proceed .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects: The -CF₃ group lowers electron density at the boronic acid moiety, enhancing electrophilicity and Suzuki coupling efficiency compared to non-fluorinated analogs .
- Steric effects : Bulky substituents like benzyloxy (3-OBn) reduce reaction rates in cross-coupling but improve selectivity for sterically hindered partners .
- Positional isomerism : Moving the -CF₃ group from the 5- to 2-position (e.g., 4-OBn-2-CF₃ analog) alters electronic and steric profiles, impacting binding in biological systems .
Physicochemical Properties
- Acidity : The -CF₃ group significantly increases acidity. For example, 5-Trifluoromethyl-2-formylphenylboronic acid (pKa ~7.1) is more acidic than this compound (estimated pKa ~8.5–9.0) due to the electron-withdrawing formyl group .
- Solubility : The benzyloxy group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability but reducing aqueous solubility compared to ethoxy or methoxy analogs (logP ~1.5–2.0) .
- Isomerization : Unlike 2-formylphenylboronic acids (e.g., ’s compound), which cyclize to benzoxaboroles in solution, this compound remains stable due to steric hindrance from the benzyloxy group .
Biological Activity
3-Benzyloxy-5-trifluoromethylphenylboronic acid (CAS Number: 1451393-42-2) is a boronic acid derivative notable for its unique structural features, including a benzyloxy group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly in antimicrobial and enzyme inhibition contexts.
- Molecular Formula : C₁₃H₉BF₃O₂
- Molecular Weight : Approximately 296.06 g/mol
- Purity : Typically around 98% in commercial preparations
The trifluoromethyl group enhances the compound's stability and solubility in organic solvents, making it advantageous for various synthetic applications. Its unique reactivity profile is attributed to the interplay of the benzyloxy and trifluoromethyl substituents.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A comparative study of related compounds revealed that derivatives with similar structures also displayed significant antibacterial properties against various pathogens, including Escherichia coli and Bacillus cereus.
| Compound Name | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| 2-formyl-5-trifluoromethyl phenylboronic acid | 100 | Candida albicans, Aspergillus niger |
| AN2690 (Tavaborole) | 5 | Candida albicans |
The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that this compound may have a competitive edge in certain applications compared to established antifungal agents like AN2690, particularly in its efficacy against specific bacterial strains .
Enzyme Inhibition
The mechanism of action of boronic acids often involves their ability to bind to diols, which can enhance their interactions with biological targets. For instance, studies have shown that similar phenylboronic acids can inhibit enzymes by forming stable complexes with their active sites. The structural characteristics of this compound may enhance its binding affinity, thus facilitating its role as an enzyme inhibitor .
Case Studies and Research Findings
-
Antimicrobial Activity Assessment :
A study conducted on various phenylboronic acids, including derivatives of this compound, demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger. The findings indicated that structural modifications significantly influenced the antimicrobial efficacy of these compounds . -
Docking Studies :
Molecular docking studies have been employed to elucidate the interaction profiles between this compound and target enzymes. These studies suggest that the trifluoromethyl group enhances lipophilicity, improving membrane penetration and binding affinity to enzyme active sites, which is critical for therapeutic applications .
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing 3-Benzyloxy-5-trifluoromethylphenylboronic acid via Suzuki-Miyaura cross-coupling?
- Methodology :
- Catalysts : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%) to facilitate coupling.
- Solvents : Tetrahydrofuran (THF) or dioxane, mixed with aqueous ethanol (3:1 v/v) to enhance solubility .
- Bases : Potassium carbonate or sodium hydroxide (1.5–3 equivalents) to maintain alkaline conditions (pH 9–11).
- Temperature : Reflux at 80–100°C for 12–24 hours under inert gas (N₂/Ar).
Q. How can researchers ensure the purity of this compound post-synthesis?
- Purification Techniques :
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted boronic acid precursors .
- Column Chromatography : Silica gel columns with eluents like dichloromethane/methanol (95:5) to separate anhydride byproducts (common in boronic acids) .
- Analytical Validation :
- NMR Spectroscopy : Confirm structure via ¹H (δ 7.2–7.5 ppm for benzyl protons) and ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) .
- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ≈ 334.1 m/z) to verify molecular weight .
Q. What storage conditions are required to maintain the stability of this compound?
- Temperature : Store at 0–6°C in airtight, amber vials to prevent hydrolysis of the boronic acid group .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid boroxine formation .
- Solvent Systems : For long-term storage (>6 months), dissolve in dry THF and freeze at -20°C under nitrogen .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethyl and benzyloxy groups influence the reactivity of this boronic acid in cross-coupling reactions?
- Electronic Effects :
- The CF₃ group (σₚ ≈ 0.54) enhances electrophilicity of the boron atom, accelerating transmetallation in Suzuki reactions .
- The benzyloxy group (σₚ ≈ 0.32) provides steric hindrance, reducing undesired homocoupling byproducts.
- Kinetic Studies :
- Compare coupling rates with aryl halides (e.g., 4-bromotoluene) using UV-Vis spectroscopy to track reaction progress .
- Activation energy (Eₐ) can be calculated via Arrhenius plots under varying temperatures (40–100°C) .
Q. What challenges arise in quantifying binding affinities of this compound to biological targets (e.g., enzymes), and how can they be addressed?
- Challenges :
- Low aqueous solubility (logP ≈ 2.8) complicates in vitro assays .
- Non-specific binding to proteins due to the hydrophobic CF₃ group.
- Solutions :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips and measure dissociation constants (Kd) in buffer with 5% DMSO .
- Isothermal Titration Calorimetry (ITC) : Use low-concentration titrations (10–100 µM) to minimize aggregation .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?
- Data Analysis Framework :
Variable Control : Compare studies using identical solvents (e.g., THF vs. DMF), bases (K₂CO₃ vs. Cs₂CO₃), and Pd catalysts .
Statistical Validation : Apply ANOVA to assess significance of efficiency differences (p < 0.05).
Mechanistic Probes : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps .
- Case Example : Discrepancies in yields (40–85%) may stem from trace moisture in solvents, which hydrolyzes boronic acids prematurely .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
